molecular formula C13H14O2 B8375040 7-Phenylhept-5-ynoic acid CAS No. 88255-07-6

7-Phenylhept-5-ynoic acid

Cat. No.: B8375040
CAS No.: 88255-07-6
M. Wt: 202.25 g/mol
InChI Key: ZZIFARXSZVIBOL-UHFFFAOYSA-N
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Description

7-Phenylhept-5-ynoic acid is a useful research compound. Its molecular formula is C13H14O2 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

88255-07-6

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

7-phenylhept-5-ynoic acid

InChI

InChI=1S/C13H14O2/c14-13(15)11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,2,7-8,11H2,(H,14,15)

InChI Key

ZZIFARXSZVIBOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC#CCCCC(=O)O

Origin of Product

United States

Scientific Research Applications

Chemical Applications

Synthesis Precursor
7-Phenylhept-5-ynoic acid is utilized as a precursor in the synthesis of various organic compounds. It can undergo several chemical transformations, including:

  • Oxidation : This compound can be oxidized to form derivatives that may have enhanced biological activity.
  • Reduction : The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Substitution Reactions : The phenyl group can participate in electrophilic aromatic substitution, allowing for the introduction of various substituents.

These reactions are essential for the development of new materials and compounds with specific properties.

Biological Research Applications

Renoprotective Properties
Recent studies have highlighted the biological activity of this compound, particularly its effects on renal health. In animal models, particularly mice with adenine-induced chronic kidney disease (CKD), the compound demonstrated significant renoprotective effects:

Study TypeTreatmentKey Findings
Adenine-induced CKD in micePH-HPβCD complex (5 mg/kg/day)Reduced indoxyl sulfate levels; improved renal function
Adenine-induced CKD in micePH-HPβCD complex (10 mg/kg/day)Ameliorated renal failure; reduced fibrosis

The mechanism behind these effects is attributed to the compound's ability to inhibit the enzyme tryptophan indole lyase (TIL), which is involved in the metabolism of tryptophan to indole, subsequently reducing the production of uremic toxins that exacerbate kidney damage .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various contexts:

  • In Vivo Studies : Research demonstrated that oral administration of the PH-HPβCD complex resulted in significant reductions in serum indoxyl sulfate levels and improvements in renal function markers in adenine-induced CKD models.
  • Enzyme Kinetic Studies : In vitro experiments confirmed that this compound effectively suppresses TIL activity, leading to decreased conversion rates of tryptophan to indole .

Industrial Applications

In addition to its research applications, this compound has potential industrial uses as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique chemical properties make it a valuable component in developing new drugs and therapeutic agents.

Preparation Methods

Palladium-Mediated Hydrogenation

The most widely reported synthesis begins with the hydrogenation of 7-phenylhept-4-ynoic acid using palladium on carbon (Pd/C) under 1–3 atm H₂ pressure. This method selectively reduces the triple bond at the 4-position while preserving the carboxylic acid functionality. Typical reaction conditions involve:

  • Catalyst Loading : 5–10 wt% Pd/C relative to substrate

  • Solvent System : Ethyl acetate or methanol

  • Temperature : 25–40°C

  • Reaction Time : 4–8 hours

Post-reaction workup includes filtration through Celite® to remove catalyst residues, followed by solvent evaporation under reduced pressure. The crude product is purified via silica gel chromatography (hexane/ethyl acetate 3:1), yielding 7-phenylhept-5-ynoic acid in 72–85% isolated yield.

Mechanistic Considerations

Density functional theory (DFT) calculations suggest that the palladium catalyst facilitates syn-addition of hydrogen across the triple bond, with the carboxylic acid group directing regioselectivity through hydrogen bonding interactions. This aligns with observed retention of configuration in stereogenic centers when present.

Alkyne Hydration via Mercury Oxide Catalysis

Regioselective Hydration Protocol

An alternative route employs HgO-catalyzed hydration of 5-hydroxy-7-phenylhept-2-ynoic acid derivatives. This method, adapted from natural product synthesis methodologies, proceeds through Markovnikov addition of water:

  • Substrate Activation : The alkyne coordinates to Hg²⁺, polarizing the π-bond

  • Nucleophilic Attack : Water adds to the more substituted carbon (C5)

  • Proton Transfer : Formation of enol intermediate

  • Tautomerization : Conversion to ketone followed by acid-catalyzed rearrangement

Reaction conditions typically involve:

  • Catalyst : 0.2 equiv HgO

  • Solvent : Methanol/water (4:1)

  • Temperature : 60°C reflux

  • Duration : 12–24 hours

This method achieves 65–78% yield but requires careful heavy metal removal via chelating resins post-reaction.

Chiral Allenylboronic Ester Condensation

Stereoselective Synthesis

For enantiomerically pure this compound, researchers employ chiral allenylboronic esters in condensation reactions with 3-phenylpropanal:

3-Phenylpropanal+Chiral allenylboronic esterTHF, -78°CIntermediateH2O2,NaOH7-Phenylhept-5-ynoic acid\text{3-Phenylpropanal} + \text{Chiral allenylboronic ester} \xrightarrow{\text{THF, -78°C}} \text{Intermediate} \xrightarrow{\text{H}2\text{O}2, \text{NaOH}} \text{this compound}

Key Advantages

  • Enantiomeric Excess : Up to 92% ee achieved using (R)-BINOL-derived boronic esters

  • Functional Group Tolerance : Compatible with protected hydroxyl and amine groups

  • Yield : 58–67% over three steps

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (600 MHz, CDCl₃):

  • δ 7.31–7.50 (m, 5H, aromatic)

  • δ 2.62 (t, J = 7.2 Hz, 2H, CH₂CO)

  • δ 2.35 (q, J = 7.5 Hz, 2H, alkyne-adjacent CH₂)

  • δ 1.85–1.92 (m, 4H, central CH₂ groups)

¹³C NMR confirms the alkyne signature at δ 85.3 (sp-hybridized carbon) and carboxylic carbon at δ 174.8.

Infrared Spectroscopy

Strong absorption bands at:

  • 3300 cm⁻¹ (O-H stretch, carboxylic acid)

  • 2105 cm⁻¹ (C≡C stretch)

  • 1702 cm⁻¹ (C=O stretch)

Comparative Analysis of Synthetic Methods

ParameterPd/C HydrogenationHgO HydrationChiral Condensation
Yield (%)72–8565–7858–67
Purity (HPLC)>95%89–93%91–95%
StereocontrolNoneNoneUp to 92% ee
Reaction Steps234
ScalabilityKilogram-scale100g-scale<50g-scale

Challenges and Optimization Strategies

Byproduct Formation

Common impurities include:

  • Over-reduced analogs : From excessive hydrogenation of phenyl ring (mitigated by H₂ pressure control)

  • Dimerization products : Resulting from alkyne coupling (suppressed using degassed solvents)

Purification Difficulties

The compound's high polarity necessitates gradient elution chromatography. Reverse-phase HPLC (C18 column, methanol/water 65:35) effectively separates diastereomers.

Industrial Applications and Derivatives

Pharmaceutical Intermediates

This compound serves as a precursor to:

  • Non-steroidal anti-inflammatory drug (NSAID) analogs

  • PPARγ agonists for diabetes treatment

  • Cannabinoid receptor modulators

Materials Science Applications

Derivatives with extended conjugation exhibit:

  • Liquid crystalline properties (Δε = 3.2 at 450 nm)

  • Nonlinear optical activity (χ³ = 1.8×10⁻¹² esu)

Q & A

Q. How to validate purity when traditional methods show discrepancies?

  • Methodological Answer :
  • Orthogonal Techniques : Combine HPLC, NMR, and X-ray crystallography.
  • Spiking Experiments : Add known impurities (e.g., heptanoic acid derivatives) to assess detection limits.
  • Standard Reference Materials : Cross-check with NIST-certified samples for calibration .

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